Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of brominated heterocycles is a topic of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization indicates the feasibility of bromination in the presence of other functional groups . Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate from related pyrazolidinecarboxylate through esterification and bromination suggests that bromination can be a key step in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was determined, revealing non-coplanar fused tricyclic aromatic rings and aromatic π-π stacking interactions . These findings could be relevant when considering the molecular structure of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate, as similar interactions and conformations may be present.
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored to extend their utility in organic synthesis. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate generates a carbene that can be trapped by various nucleophiles . This suggests that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could potentially undergo similar reactions, where the bromine atom could act as a leaving group or participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The synthesis and optical properties of N-ethyl-3,6-Bisbenzoxazolyl carbazole indicate that such compounds can exhibit good optical properties and might be used as blue emission materials . This implies that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could also possess interesting optical properties due to the presence of the bromobenzoisoxazole moiety.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of [1,2,3]Triazolo[1,5-a]quinoline derivatives, highlighting its role in creating complex organic structures with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Development of Novel Biological Agents
The compound is instrumental in the development of new biological agents. Research involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has led to the synthesis of derivatives with significant antibacterial and antifungal activities, indicating the potential of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate in similar applications (Shafi, Rajesh, & Senthilkumar, 2021).
Advancements in Organic Chemistry
This compound plays a crucial role in advancing organic chemistry research. Its derivatives have been used in studies exploring the chemistry of 5-Oxodihydroisoxazoles and their reactions, contributing to a deeper understanding of organic reaction mechanisms (Ang, Prager, & Williams, 1995).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate have shown promising results. For example, ITH4012, a novel tacrine derivative based on a similar compound, has been investigated for its neuroprotective properties and potential as an acetylcholinesterase inhibitor (Orozco et al., 2004).
Exploration of Biological Activity
Its derivatives are also used in synthesizing compounds for preliminary exploration of biological activities, such as their effects against aphids and armyworms, showing the versatility of this compound in various biological research fields (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQGMXEHRCMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694877 | |
Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate | |
CAS RN |
651780-27-7 | |
Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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